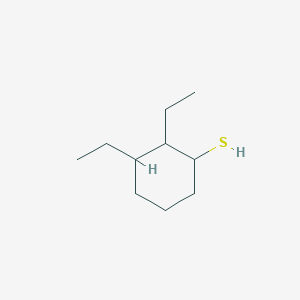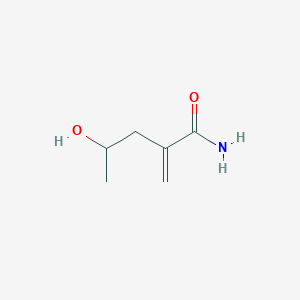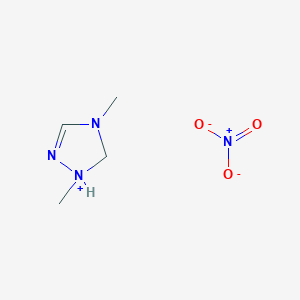![molecular formula C20H28N2O B14223212 (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol CAS No. 627520-98-3](/img/structure/B14223212.png)
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a secondary alcohol group and two amine groups, making it versatile in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-diphenylpropylamine and (S)-2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: The secondary alcohol group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form a primary alcohol or amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting biochemical pathways.
Protein Interaction: It can interact with proteins, influencing their function and stability.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
- (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]ethanol
- (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]butan-2-ol
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain and the position of functional groups.
- Reactivity: These structural differences can influence the reactivity and selectivity of the compounds in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol is unique in its specific interactions and effects in biological systems.
属性
CAS 编号 |
627520-98-3 |
|---|---|
分子式 |
C20H28N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C20H28N2O/c1-17(23)16-22-15-14-21-13-12-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20-23H,12-16H2,1H3/t17-/m0/s1 |
InChI 键 |
VEMOSWUNKWFUGA-KRWDZBQOSA-N |
手性 SMILES |
C[C@@H](CNCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)O |
规范 SMILES |
CC(CNCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)
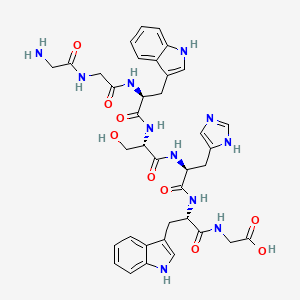

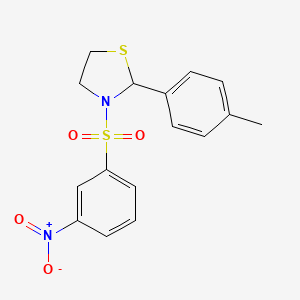
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
